Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzothiadiazole sulfonyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the benzothiadiazole sulfonyl group. The final step involves the protection of the piperazine nitrogen with a tert-butyl ester group.
Preparation of Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with an appropriate alkylating agent under basic conditions.
Introduction of Benzothiadiazole Sulfonyl Group: The benzothiadiazole sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative of benzothiadiazole.
Protection with Tert-butyl Ester: The final step involves the protection of the piperazine nitrogen with a tert-butyl ester group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Various substituted piperazine derivatives can be obtained.
Scientific Research Applications
Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the benzothiadiazole sulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
IUPAC Name |
tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-15(2,3)23-14(20)18-7-9-19(10-8-18)25(21,22)12-6-4-5-11-13(12)17-24-16-11/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMHIPRKRUHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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